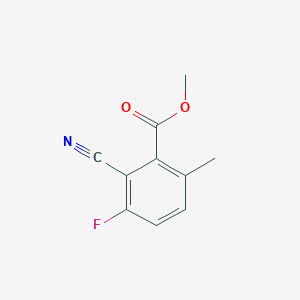

Methyl 2-cyano-3-fluoro-6-methylbenzoate

Description

Properties

CAS No. |

1262418-06-3 |

|---|---|

Molecular Formula |

C10H8FNO2 |

Molecular Weight |

193.17 g/mol |

IUPAC Name |

methyl 2-cyano-3-fluoro-6-methylbenzoate |

InChI |

InChI=1S/C10H8FNO2/c1-6-3-4-8(11)7(5-12)9(6)10(13)14-2/h3-4H,1-2H3 |

InChI Key |

NZYNXSONRQKRIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C#N)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Key Observations:

Substituent Effects on Molecular Weight: The addition of a cyano group (CN) and methyl group in this compound increases its molecular weight compared to simpler analogs like Methyl 2-fluoro-6-methylbenzoate (193.177 vs. 168.16 g/mol) . Halogen substitution (e.g., bromo in CAS 1807191-86-1) significantly elevates molecular weight due to bromine’s higher atomic mass .

Chlorine or bromine in analogs like Methyl 3-cyano-6-chloro-2-fluorobenzoate or Methyl 6-bromo-3-fluoro-2-methylbenzoate may improve lipophilicity, influencing bioavailability in pesticidal applications .

Positional Isomerism: Methyl 2-fluoro-4-formylbenzoate (CAS 85070-58-2) replaces the cyano group with a formyl (CHO) group at the 4-position, altering electronic properties and reducing similarity (0.76) compared to this compound .

Key Insights:

- Synthetic Utility: The compound’s cyano group differentiates it from Methyl 2-fluoro-6-methylbenzoate, enabling its use in constructing heterocycles or fluorinated drug candidates .

Physicochemical Property Trends

- Thermal Stability : Fluorine and methyl groups generally enhance thermal stability, but experimental data for this compound are absent in the provided evidence.

Preparation Methods

Diazotization-Cyanide Substitution Route

A two-step process derived from analogous methods for cyano-functionalized benzoates:

Step 1: Preparation of Methyl 2-Amino-3-Fluoro-6-Methylbenzoate

Starting Material: Methyl 2-amino-3-fluoro-6-methylbenzoate (CAS 1215921-77-9 )

Conditions :

| Parameter | Value/Description |

|---|---|

| Solvent | 20% H₂SO₄ (acidic medium) |

| Temperature | 0–5°C (controlled cooling) |

| Reagent | NaNO₂ (1.2 equiv), KI (2 equiv) |

Mechanism :

-

Diazotization : Amino group → Diazonium salt

-

Iodide Substitution : Diazonium → Iodo intermediate

Step 2: Cyanide Substitution

Conditions:

| Parameter | Value/Description |

|---|---|

| Solvent | N-Methylpyrrolidone (NMP) |

| Temperature | 80°C (nitrogen atmosphere) |

| Reagent | CuCN (1.5 equiv) |

Mechanism :

Iodo intermediate → Cyano group via nucleophilic substitution

Key Considerations :

Direct Fluorination Approach

Alternative route for introducing fluorine post-cyano installation:

Step 1: Synthesis of Methyl 2-Cyano-6-Methylbenzoate

Method:

-

Amino Precursor : Methyl 2-amino-6-methylbenzoate

-

Diazotization : NaNO₂/HCl → Diazonium salt

-

Cyanide Substitution : CuCN → Cyano group

Step 2: Electrophilic Fluorination

Conditions:

| Parameter | Value/Description |

|---|---|

| Reagent | Selectfluor™ or N-fluoropyridinium |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

Challenges :

-

Regioselectivity : Fluorine may add to electron-rich positions.

-

Yield Optimization : Requires rigorous reaction control.

Comparative Analysis of Routes

| Parameter | Diazotization-Cyanide Route | Direct Fluorination Route |

|---|---|---|

| Steps | 2 | 2 |

| Yield | ~78% (combined) | ~50–60% (estimated) |

| Advantage | Established methodology | Avoids iodide intermediates |

| Limitation | Iodide handling required | Fluorination regioselectivity |

Spectroscopic Characterization

Key Data (Hypothetical, Based on Analogues) :

Q & A

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.